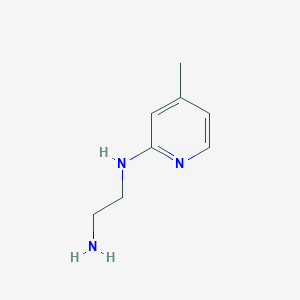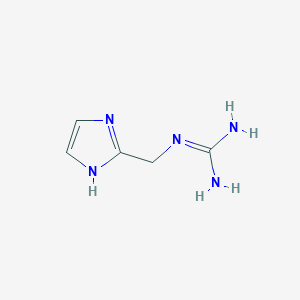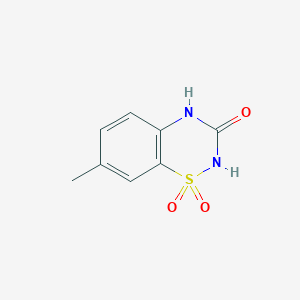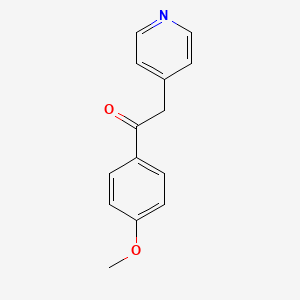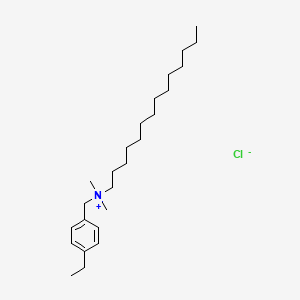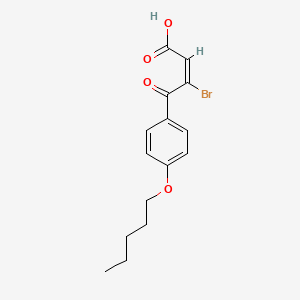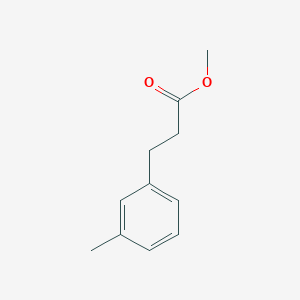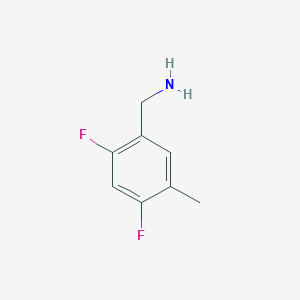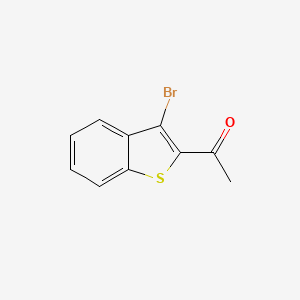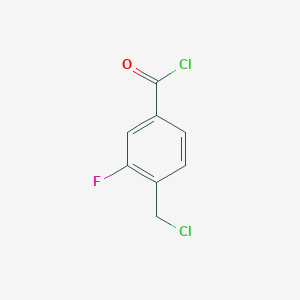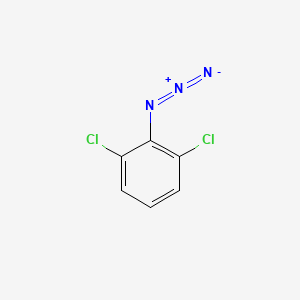
2-叠氮基-1,3-二氯苯
描述
2-Azido-1,3-dichloro-benzene is a chemical compound . It is also known as Benzene, 2-azido-1,3-dichloro- .
Synthesis Analysis
Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Molecular Structure Analysis
The molecular formula of 2-Azido-1,3-dichloro-benzene is C6H3Cl2N3 . More details about its structure can be found in the references .Chemical Reactions Analysis
The diazo-transfer reaction mechanism was explained with the help of the results of X-ray single crystal structural analysis and geometry optimization using density functional theory .科学研究应用
热分解和合成
- 硝基-氯-叠氮基苯的合成和分解:Şen 等人 (2014) 的研究探讨了由 1,2-二氯苯合成的硝基-氯-叠氮基苯的热分解。这项研究提供了对合成过程和这些化合物的热行为的见解,这可以为具有特定热性质的材料的开发提供信息 (Şen 等人,2014)。
缓蚀
- 对钢的酸性腐蚀的抑制活性:Negrón-Silva 等人 (2013) 的一项研究重点从叠氮甲基苯合成 1,4-二取代的 1,2,3-三唑,展示了在抑制钢的酸性腐蚀中的潜在应用。这项研究对保护腐蚀环境中的材料具有重要意义 (Negrón-Silva 等人,2013)。
有机/无机杂化材料
- 有机/无机杂化材料的开发:Marwitz 等人 (2009) 描述了涉及叠氮化合物的有机/无机杂化结构的合成和表征,突出了此类材料在化学和材料科学中的基础和应用方面 (Marwitz 等人,2009)。
磁性材料
- 叠氮化钴(II)配位聚合物的合成:Ma 等人 (2018) 的研究引入了一种具有独特磁性的新型叠氮化钴(II)化合物。这项研究开辟了创造磁能材料的途径,这些材料将磁功能与高能特性相结合,在数据存储和传感技术中提供潜在应用 (Ma 等人,2018)。
环境应用
- 偶氮染料的降解:Hua 等人 (2013) 探讨了叠氮化物在偶氮染料降解中的催化活性,提出了一种从废水中有效去除染料的方法,从而为环境修复工作做出贡献 (Hua 等人,2013)。
安全和危害
未来方向
属性
IUPAC Name |
2-azido-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOSJFHWKXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469234 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-dichloro-benzene | |
CAS RN |
57341-09-0 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

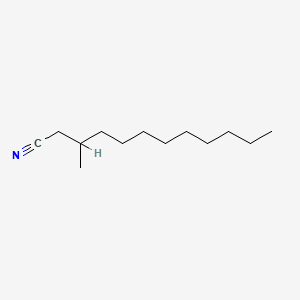
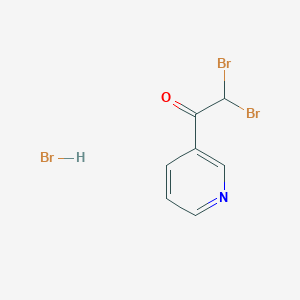
![Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1625214.png)
